Z-ALA-Oet

Description

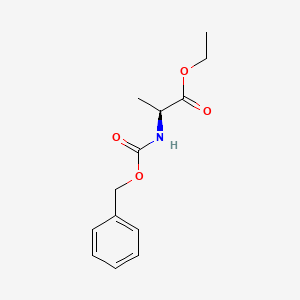

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

ethyl (2S)-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C13H17NO4/c1-3-17-12(15)10(2)14-13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)/t10-/m0/s1 |

InChI Key |

LPVIAWIIPLTGFK-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemical Control and Chiral Integrity in Z Ala Oet Synthesis

Enantioselective Synthesis Strategies Employing Z-ALA-Oet Precursors

Enantioselective synthesis strategies are crucial to ensure that this compound is obtained with the desired stereochemistry, typically the L-configuration found in naturally occurring proteins. While the direct synthesis of this compound with high enantiomeric purity relies on starting with enantiopure Z-L-Ala-OH or L-alanine ethyl ester, the use of chiral auxiliaries or enantioselective coupling reagents in reactions involving racemic or less pure precursors can also be employed. For instance, studies have explored the use of chiral coupling reagents to achieve enantioselective coupling reactions with racemic amino acid derivatives, which could be relevant to the formation of peptide bonds utilizing this compound or similar protected amino acids. researchgate.netresearchgate.netluxembourg-bio.com

One approach involves the use of chiral coupling reagents prepared in situ from achiral components and chiral tertiary amines. These reagents can induce enantioselective activation of N-protected amino acids, potentially influencing the stereochemical outcome when coupling with an amino acid ester like ethyl ester. researchgate.netluxembourg-bio.com Research has shown that the choice of chiral amine can influence the enantiomeric ratio of the resulting dipeptide. researchgate.netluxembourg-bio.com

Development and Application of Chiral Coupling Reagents for Stereocontrol

Chiral coupling reagents play a significant role in controlling stereochemistry during peptide bond formation. These reagents are designed to favor the formation of one stereoisomer over the other during the coupling of a protected amino acid (like Z-ALA-OH, a precursor to this compound) with an amino component (like ethyl ester or another amino acid ester). researchgate.netresearchgate.net The mechanism often involves the formation of a chiral activated intermediate that reacts preferentially with one enantiomer or directs the approach of the incoming nucleophile to a specific face. rsc.org

Examples of chiral coupling reagents or systems include those derived from triazines in combination with chiral amines. researchgate.netluxembourg-bio.com Studies have demonstrated the effectiveness of such systems in achieving high enantioselectivity in peptide couplings. researchgate.netresearchgate.netluxembourg-bio.com For instance, a chiral coupling reagent derived from strychnine (B123637) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) was shown to yield enriched dipeptides with a specific configuration. researchgate.netresearchgate.net

Data from studies on chiral coupling reagents highlight their potential in controlling the stereochemical outcome. The following table illustrates the results obtained using a chiral triazine coupling reagent system in the coupling of racemic Z-Ala-OH with different amino components:

| Carboxylic Component | Amine Component | Product | Yield (%) | Configuration | Enantiomeric Ratio (D/L or L/D) |

| rac-Z-Ala-OH | Aniline | Z-Ala-NH-Ph | 82 | D | 98/2 luxembourg-bio.com |

| rac-Z-Ala-OH | Gly-OEt | Z-Ala-Gly-OEt | 92 | D | 98/2 luxembourg-bio.com |

| rac-Z-Ala-OH | L-Ala-OMe | Z-Ala-L-Ala-OMe | 109 | D | 85/15 luxembourg-bio.com |

Note: Data is illustrative and based on studies using specific chiral coupling systems and conditions, not necessarily the direct synthesis of this compound itself, but relevant to the principles of stereochemical control in related peptide couplings.

Investigation of Racemization and Epimerization Mechanisms in this compound Related Reactions

Racemization and epimerization are significant challenges in peptide synthesis, particularly during the activation of the carboxyl group of a protected amino acid or peptide fragment. mdpi.comthieme-connect.debachem.com These processes lead to the loss of chiral purity at the α-carbon, resulting in diastereomeric byproducts that are often difficult to separate from the desired product. mdpi.comresearchgate.net Understanding the mechanisms is crucial for developing strategies to suppress these side reactions.

Role of Oxazolone (B7731731) Intermediate Formation

One of the primary mechanisms for racemization in peptide synthesis involves the formation of a 5-(4H)-oxazolone intermediate. mdpi.comthieme-connect.dersc.orgbachem.comcdnsciencepub.com This occurs when the activated carboxyl group of an N-protected amino acid undergoes intramolecular cyclization, with the nitrogen of the protecting group attacking the activated carbonyl carbon. mdpi.comthieme-connect.debachem.com The resulting oxazolone is a cyclic structure with a double bond character adjacent to the chiral center, making the α-hydrogen highly acidic and susceptible to abstraction by a base. mdpi.comthieme-connect.decdnsciencepub.com Deprotonation and reprotonation of the oxazolone intermediate can occur from either face, leading to epimerization at the α-carbon. mdpi.comthieme-connect.debachem.com This mechanism is considered a predominant source of racemization during peptide synthesis, especially when using coupling reagents that strongly activate the carboxyl group. mdpi.com

Direct Alpha-Hydrogen Abstraction by Basic Reagents

Another mechanism contributing to racemization is the direct abstraction of the α-hydrogen by a basic reagent present in the reaction mixture. mdpi.comthieme-connect.dersc.orgbachem.combibliomed.orgacs.org This process is more likely to occur when the α-hydrogen is sufficiently acidic, which can be influenced by the activating group on the carboxyl group or electron-withdrawing groups on the amino acid side chain. mdpi.combibliomed.org Abstraction of the α-proton generates a carbanion or enolate intermediate, which is trigonal planar at the α-carbon, thus losing its chirality. mdpi.comthieme-connect.debibliomed.org Subsequent reprotonation can occur on either face of the planar intermediate, leading to a racemic mixture or an epimerized product. mdpi.comthieme-connect.debibliomed.org This mechanism is particularly relevant under basic conditions used during activation or coupling steps. mdpi.combachem.com

Influence of Protecting Group Types and Amino Acid Side Chains on Chiral Stability

The nature of the protecting group on the amino group and the side chain of the amino acid significantly influence the susceptibility to racemization. Urethane-type protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group present in this compound, are generally known to suppress racemization compared to acyl-type protecting groups. thieme-connect.debachem.com This is attributed to the reduced ability of the urethane (B1682113) nitrogen to participate in the formation of the oxazolone intermediate. thieme-connect.debachem.com

The amino acid side chain also plays a crucial role. Amino acids with electron-withdrawing groups on their side chains can increase the acidity of the α-hydrogen, making it more prone to abstraction by bases and thus increasing the risk of racemization. mdpi.com Steric hindrance imposed by bulky side chains can also affect the rate of racemization, potentially by influencing the formation of the oxazolone or the accessibility of the α-hydrogen to the base. tandfonline.comfrontiersin.orgnih.gov Alanine (B10760859), with its relatively small methyl side chain, is generally less prone to racemization compared to amino acids with more activating or bulky side chains, although it is still susceptible under certain conditions.

The choice of protecting group strategy is essential for controlling stereochemistry in peptide synthesis. sbsgenetech.comwikipedia.orgmasterorganicchemistry.com Orthogonal protecting group strategies allow for selective deprotection of specific functional groups without affecting others, which is critical for convergent synthesis and minimizing side reactions, including racemization. wikipedia.org

Reactivity Profiles and Reaction Mechanisms of Z Ala Oet in Diverse Chemical Transformations

Mechanistic Elucidation of Peptide Bond Formation with Z-ALA-Oet as an Acyl Donor

In peptide synthesis, the formation of an amide bond between two amino acid residues typically involves activating the carboxyl group of one residue to react with the amino group of another. This compound, possessing a protected amino group and an activated (as an ethyl ester) carboxyl group, can potentially function as an acyl donor in aminolysis reactions, reacting with the free amino group of another amino acid or peptide to form a new peptide bond.

While direct mechanistic studies specifically detailing this compound as the acyl donor in standard coupling reactions were not extensively found, the general mechanism involves the nucleophilic attack of the incoming amino component's free amine group on the activated ester carbonyl carbon of this compound. This tetrahedral intermediate subsequently collapses, expelling the ethoxy group and forming a peptide bond.

In conventional peptide synthesis using Z-protected amino acids as the carboxyl component, the carboxyl group is typically activated using coupling reagents such as carbodiimides (e.g., EDC, DIC) or activated ester methods (e.g., using HOBt, HOAt) to facilitate the reaction with the amine component sigmaaldrich.comnih.gov. In the case of this compound, the ethyl ester itself serves as the activated carboxyl functionality, albeit less reactive than highly activated esters. The reaction with an amine nucleophile would proceed via a direct aminolysis mechanism.

The Z group on the alpha-amino position serves to protect the amine functionality from participating in unwanted side reactions, such as self-coupling. The ethyl ester, while less reactive than activated esters used with free carboxyl groups, can still undergo aminolysis under appropriate conditions, often catalyzed by enzymes or specific chemical environments. Studies on the formation of peptide bonds using amino acid ethyl esters as acyl donors highlight the nucleophilic attack of the incoming amine on the ester carbonyl, leading to the formation of the amide bond and release of ethanol (B145695) fishersci.no.

Hydrolysis Reactions of this compound and its Derivatives

This compound and peptides incorporating it are susceptible to hydrolysis, cleaving the ester bond or potentially peptide bonds within a larger sequence. This hydrolysis can be catalyzed by enzymes or occur under chemical conditions.

Enzymatic Hydrolysis by Specific Proteases (e.g., Papain, Trypsin, Crithidia enzyme)

Enzymatic hydrolysis of ester and peptide bonds is a crucial process in biological systems and can also be utilized in synthetic strategies. Proteases, enzymes that catalyze the hydrolysis of peptide bonds, can also exhibit esterase activity, hydrolyzing ester linkages.

Papain, a cysteine protease, has been shown to hydrolyze amino acid esters, including L-alanine ethyl ester (Ala-OEt) uni.lu. Studies on papain-catalyzed reactions with amino acid esters indicate that the nature of the ester group influences the enzyme's affinity and the efficiency of hydrolysis uni.lu. While direct data on the enzymatic hydrolysis of this compound by papain was not found, it is plausible that papain could catalyze the hydrolysis of the ethyl ester group, yielding Z-Ala-OH and ethanol, or potentially cleave peptide bonds if this compound were part of a larger peptide chain recognized by the enzyme. The active site of papain involves a catalytic diad that plays a role in breaking peptide bonds.

Trypsin, a serine protease, is known to cleave peptide bonds specifically at the carboxyl side of lysine (B10760008) or arginine residues. While its primary activity is on peptide bonds, some serine proteases can exhibit esterase activity. Studies on trypsin interactions primarily focus on peptide substrates or inhibitors. The likelihood of trypsin directly hydrolyzing the ethyl ester of this compound is less probable compared to proteases with known esterase activity like papain, unless the molecule is part of a substrate sequence recognized by trypsin.

Information regarding the enzymatic hydrolysis of this compound or related protected amino acid ethyl esters by enzymes from Crithidia species in the searched literature was limited.

Chemical Hydrolysis in Deprotection and Product Release Steps

Chemical hydrolysis is frequently employed in peptide synthesis for deprotection steps or product release from solid supports. The ethyl ester group in this compound can be removed through hydrolysis to yield the free carboxylic acid, Z-Ala-OH. Alkaline hydrolysis is a common method for cleaving alkyl esters. This typically involves treatment with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent. The mechanism involves the nucleophilic attack of hydroxide on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to release the carboxylate anion and ethanol. Subsequent acidification yields the free carboxylic acid.

The Z (benzyloxycarbonyl) group, protecting the alpha-amino group, is typically removed by hydrogenolysis (catalytic hydrogenation) or treatment with strong acids like HBr in acetic acid or trifluoroacetic acid (TFA). While TFA is used for deprotection, the presence of water under acidic conditions can lead to the hydrolysis of acid-labile functionalities, including peptide bonds. Therefore, careful control of conditions is necessary during chemical hydrolysis and deprotection steps to avoid unwanted side reactions like peptide bond cleavage if this compound is part of a larger peptide.

Reactivity in Fragment Condensation Approaches for Larger Peptide Assembly

Fragment condensation is a strategy in peptide synthesis where pre-synthesized peptide fragments are coupled together to form larger peptides. Z-protected amino acids and peptides are commonly used as the carboxyl component in such couplings, while amino acid or peptide esters serve as the amino component.

This compound, possessing both a Z-protected N-terminus and a C-terminal ethyl ester, could potentially be involved in fragment condensation in different ways, although its structure suggests it is more likely to be a precursor or a model compound rather than a typical fragment for coupling as is.

If used as a precursor, this compound could be hydrolyzed to Z-Ala-OH, which then acts as the carboxyl component in a fragment condensation reaction with an amino acid or peptide ester using activating reagents. Alternatively, the Z group could be removed from this compound to yield H-Ala-OEt, which could then serve as the amino component in a coupling reaction with a Z-protected peptide acid.

Studies on fragment condensation often involve coupling Z-protected peptide acids with amino acid or peptide esters sigmaaldrich.com. For instance, the synthesis of Z-Ala-Phg-Ile-OMe was studied using fragment condensation, highlighting the challenges of epimerization during the coupling of activated C-terminal fragments sigmaaldrich.com. This underscores the importance of the reactivity and stability of the protected fragments used in these approaches.

While this compound itself might not be a standard building block for direct coupling as a fragment in the most common fragment condensation strategies (which typically couple a peptide acid to a peptide ester), its constituent parts (Z-Ala-OH and H-Ala-OEt) are fundamental to these methods. The reactivity of this compound under various conditions would be relevant to its synthesis, purification, and potential use in generating fragments for larger peptide assembly.

Protective Group Chemistry and Its Interplay with Z Ala Oet Utility

Role and Stability of the Benzyloxycarbonyl (Z) Protecting Group in Z-ALA-Oet

The benzyloxycarbonyl (Z or Cbz) group is a widely used urethane-type protecting group for amines in organic synthesis, including peptide chemistry masterorganicchemistry.comwikipedia.orgresearchgate.netslideshare.net. Introduced by Bergmann and Zervas, it played a foundational role in the development of controlled peptide synthesis wikipedia.orgresearchgate.nettotal-synthesis.com. In this compound, the Z group protects the α-amino group of L-alanine, suppressing its nucleophilicity and basicity wikipedia.orgtotal-synthesis.com. This masking of the amino function is crucial during the activation and coupling of the carboxyl group, preventing self-coupling of the amino acid or reaction with other electrophiles.

The Z group is generally stable under a range of reaction conditions, including basic conditions and mild to moderate acidic conditions researchgate.nettotal-synthesis.comorganic-chemistry.org. This orthogonality to other protecting groups, such as the tert-butoxycarbonyl (Boc) group which is acid-labile, allows for differential deprotection strategies in the synthesis of complex peptides masterorganicchemistry.comtotal-synthesis.comiris-biotech.de. However, the Z group can be cleaved under specific conditions, primarily through reductive or strongly acidic methods masterorganicchemistry.comresearchgate.netslideshare.nettotal-synthesis.comorganic-chemistry.orghighfine.comgcwgandhinagar.com.

Catalytic Transhydrogenation for Z-Group Removal

Catalytic hydrogenolysis is a common and mild method for the removal of the benzyloxycarbonyl group masterorganicchemistry.comtotal-synthesis.comhighfine.comgcwgandhinagar.com. This process typically involves treating the Z-protected compound with a source of hydrogen in the presence of a metal catalyst, such as palladium on carbon (Pd/C) masterorganicchemistry.comtotal-synthesis.comiris-biotech.dehighfine.com. The mechanism involves a reduction that cleaves the benzyl-oxygen bond, releasing toluene (B28343) and a carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide total-synthesis.com.

Catalytic transhydrogenation is a variation of hydrogenolysis where a hydrogen donor other than gaseous hydrogen is used highfine.com. Common hydrogen donors include cyclohexadiene, 1,4-cyclohexadiene, ammonium (B1175870) formate, and formic acid highfine.com. This method is particularly useful when handling substrates containing other functional groups that might be susceptible to reduction by gaseous hydrogen or when working with compounds that could poison the metal catalyst highfine.com. The mild conditions of catalytic transhydrogenation make it a valuable technique for deprotecting the amino group in this compound without affecting the ethyl ester or the chiral center of the alanine (B10760859) residue.

Acid-Labile Deprotection Methodologies

While generally stable to mild acids, the Z group can be removed by treatment with strong acids masterorganicchemistry.comresearchgate.netslideshare.nettotal-synthesis.comorganic-chemistry.orghighfine.com. Strong acids such as hydrogen bromide (HBr) or trifluoroacetic acid (TFA) can cleave the Z group masterorganicchemistry.comtotal-synthesis.comhighfine.com. The mechanism typically involves protonation of the carbamate (B1207046) oxygen, followed by cleavage of the benzyl-oxygen bond via an SN1 or SN2 mechanism, leading to the release of the free amine after decarboxylation total-synthesis.com.

For example, treatment with HBr in acetic acid is a known method for Z group deprotection gcwgandhinagar.com. The choice of acid and reaction conditions is critical to ensure selective removal of the Z group while minimizing potential side reactions, such as hydrolysis of the ethyl ester or racemization of the alanine residue. Acid-labile deprotection is often employed when catalytic hydrogenation is not feasible due to the presence of incompatible functional groups highfine.com.

Function and Cleavage of the Ethyl Ester (OEt) Carboxyl Protecting Group

The ethyl ester (OEt) group in this compound serves as a protecting group for the carboxyl terminus of L-alanine. Esterification of the carboxylic acid prevents its reaction during manipulations of other functional groups in the molecule, such as the coupling of the amino group to another amino acid. Ethyl esters are a common choice for carboxyl protection due to their ease of formation and removal researchgate.netgoogle.com.

Cleavage of the ethyl ester is necessary to liberate the free carboxylic acid, which can then be activated for peptide bond formation or other reactions. The OEt group is typically removed through hydrolysis, which can be catalyzed by either enzymes or chemical reagents.

Chemical Hydrolysis and Transesterification Reactions

Chemical hydrolysis is another common method for cleaving ethyl esters. This typically involves saponification, the hydrolysis of the ester using a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), often in a solvent mixture containing water researchgate.net. Basic hydrolysis proceeds via a nucleophilic attack of hydroxide on the ester carbonyl carbon, leading to the formation of a carboxylate salt, which can then be protonated to yield the free carboxylic acid researchgate.net.

While effective, basic hydrolysis can be harsh and may lead to side reactions such as racemization of chiral centers, especially at the α-carbon of amino acids researchgate.net. Therefore, careful control of reaction conditions, such as temperature and reaction time, is necessary.

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, can also be used to modify or cleave ester protecting groups. While less commonly used for complete removal to the free acid compared to hydrolysis, transesterification can be employed to switch from an ethyl ester to a different type of ester that might be more readily cleaved under orthogonal conditions. This involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst.

Advanced Research Applications and Derivatization Strategies for Z Ala Oet

Strategies for Terminal Functionalization of Peptides Using Z-ALA-Oet Derivatives

Terminal functionalization of peptides is a key strategy for modifying their properties, enabling conjugation to other molecules, or preparing building blocks for more complex architectures. Research in peptide functionalization explores various approaches, including site-specific modifications. pnas.orgntu.ac.uk

One relevant strategy involves the use of protease-catalyzed chemoenzymatic polymerization for the facile terminal functionalization of peptides. In one study, a terminal-modifying agent containing an acryloyl group was synthesized from acryl chloride and L-alanine ethyl ester (Ala-OEt). rsc.org This agent was then used in the papain-catalyzed polymerization of amino acid esters to introduce the acrylamide (B121943) moiety at the N-terminus of the resulting polypeptides. rsc.org While this example utilizes Ala-OEt rather than a Z-protected derivative, it illustrates a principle where a modified amino acid ester can serve as a precursor for a terminal functionalizing agent in enzymatic peptide synthesis.

Other methods for peptide functionalization, such as C-H functionalization, have been developed to introduce various groups onto peptide backbones or side chains, often with high selectivity for specific residues or termini. pnas.orgntu.ac.uknih.gov For example, methodologies for the C-H azidation of N-terminal proline-containing peptides have been reported, allowing for late-stage diversification. nih.gov Copper-catalyzed α-functionalization of glycine (B1666218) derivatives and short peptides has also been demonstrated, providing a way to introduce functionalities specifically at the N-terminal glycine moiety. pnas.org While these studies focus on different amino acids or protecting groups, they highlight the broader context of peptide functionalization strategies. The Z-protecting group in this compound is a common amine protecting group in peptide chemistry, and strategies for its removal or manipulation could be coupled with functionalization reactions to modify peptides synthesized using this compound as a building block. Research into new modular peptide ligation methods also offers routes to incorporate functionalized residues at ligation junctions. nih.gov

Studies on Substrate Specificity of Enzymes with this compound Analogs for Biocatalyst Development

Understanding the substrate specificity of enzymes is fundamental for developing biocatalysts for specific chemical transformations, including peptide synthesis and modification. Proteases, despite their primary role in hydrolysis, can catalyze peptide bond formation under controlled conditions, making them valuable biocatalysts. mdpi.comscielo.br

Studies investigating the substrate specificity of proteases often utilize a range of peptide and amino acid ester substrates, including those with Z-protecting groups or ethyl esters. For instance, the stereospecificity of papain has been examined using L- and D-alanine ethyl ester (Ala-OEt). acs.org These studies revealed that while papain can recognize both stereoisomers in the acylation step, it preferentially polymerizes the L-isomer, indicating that the stereospecificity arises from the aminolysis step. acs.org This type of research provides crucial insights into how enzyme active sites interact with substrates and can inform the design of improved biocatalysts.

Other studies on protease specificity have employed Z-protected dipeptides and other synthetic substrates. For example, Z-Ala-Gln has been synthesized enzymatically using papain, demonstrating the enzyme's ability to facilitate the formation of peptides containing a Z-protected N-terminus. mdpi.com Furthermore, Z-Phe-SDA (N-Benzyloxycarbonyl-L-phenylalanyl-styryldehydroalanine) has been used as a competitive inhibitor in studies of papain's mechanism of action, indicating the utility of Z-protected peptides in probing enzyme activity and binding sites. nih.gov Research into the substrate specificities of proteases from various sources, such as Pseudomonas sp., has also involved testing the hydrolysis of synthetic peptides like Z-Gly-X-NH2 and esters like Ac-Tyr-OEt and Ac-Phe-OEt to characterize enzyme activity profiles. tandfonline.com

These studies, utilizing Z-protected peptides and alanine (B10760859) esters as substrates or inhibitors, are directly relevant to understanding the enzymatic reactions that this compound could participate in. By studying the interactions of enzymes with this compound analogs and related compounds, researchers can gain knowledge about the structural features that govern substrate recognition and catalytic efficiency. This information is vital for the rational design or engineering of enzymes with desired specificities for synthesizing or modifying peptides containing alanine residues or utilizing Z-protecting groups, thereby contributing to the development of novel biocatalysts. frontiersin.orgacs.org

Advanced Analytical and Characterization Methodologies in Z Ala Oet Research

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used in the analysis and purification of Z-ALA-Oet. Its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase makes it invaluable for monitoring the progress of reactions involving this compound and for isolating the pure compound from reaction mixtures.

HPLC is frequently employed to assess the efficiency of reactions where this compound is either a reactant or a product. For instance, in studies involving the incubation of this compound in various conditions, HPLC has been used to monitor the reaction over time and determine the conversion efficiency chemsrc.com. Preparative HPLC is also a standard method for purifying this compound and related peptide products to obtain analytically pure material chemsrc.com.

The retention time (Rt) of this compound in a specific HPLC system is a key parameter for its identification and for monitoring reactions. Variations in solvent systems and stationary phases will influence the retention time. For example, in one study involving the incubation of this compound, the product purified by preparative HPLC showed an Rt of 5.10 minutes chemsrc.com. Another related compound, Z-Ala-TRIS, prepared via a different method, exhibited an HPLC Rt of 5.19 minutes chemsrc.com. Monitoring the disappearance of starting material peaks and the appearance of product peaks by HPLC is a routine method to follow reaction kinetics and completion chemsrc.comfishersci.fi.

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective technique for monitoring the progress of reactions involving this compound and for assessing the purity of samples. TLC separates compounds based on their polarity, allowing for quick visual assessment of the components in a mixture.

In synthetic procedures involving this compound, TLC is commonly used to track the consumption of starting materials and the formation of products nih.govbldpharm.com. By comparing the retention factor (Rf) values of spots on the TLC plate to known standards or expected values, chemists can quickly determine if a reaction is proceeding as intended. For example, in the preparation of Z-Phe-Ala-OEt, the reaction was followed by TLC until the complete disappearance of the starting material was noted nih.gov. Analytically pure products obtained through purification methods like HPLC often show as a single spot on TLC, indicating high purity chemsrc.comfishersci.fi. Specific solvent systems are used to optimize the separation of this compound from other components. For instance, Z-Ala-TRIS showed distinct Rf values in different solvent systems (e.g., 0.49 and 0.79 in solvents h and b, respectively) chemsrc.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the molecular structure of this compound and confirming its identity. Both ¹H NMR and ¹³C NMR provide detailed information about the types, numbers, and connectivity of atoms within the molecule.

NMR analysis is routinely used to confirm the structure of this compound and related protected peptides after synthesis or purification chemsrc.com. The characteristic chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allow for the assignment of specific protons within the this compound molecule, such as those from the benzyloxycarbonyl group, the alanine (B10760859) residue, and the ethyl ester moiety. Similarly, ¹³C NMR provides information about the carbon skeleton.

For example, ¹H NMR spectra of related compounds like Z-Phe-Ala-OEt show characteristic signals corresponding to the different proton environments, including peaks for aromatic protons, alpha-carbon protons, and methyl/methylene protons of the ethyl ester nih.gov. Research on poly(AibAla-r-Ala) utilized ¹H NMR to identify the presence of specific methyl groups, indicating the incorporation of alanine and aminoisobutyric acid units. The consistency of NMR data with the proposed structure is a critical criterion for confirming the successful synthesis of this compound and its derivatives chemsrc.com.

Mass Spectrometry (MS) for Molecular Mass and Sequence Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further confirm its structure. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly applied.

MS analysis provides a highly accurate measurement of the molecular mass of this compound, which can be compared to the theoretically calculated mass to confirm the compound's identity. In peptide research involving protected amino acid esters, MS is used to confirm the synthesis of target peptides by verifying their molecular weights. For example, MALDI-TOF MS has been used to analyze poly(L-alanine)s and identify series of peaks corresponding to the monomer unit and different terminal groups. ESI-MS has also been employed for the structural characterization of related compounds, providing accurate mass measurements.

Tandem MS (MS/MS) can be used to fragment the this compound ion and analyze the resulting fragments. This fragmentation pattern provides valuable structural information, particularly useful for confirming the amino acid sequence in peptide derivatives containing the Z-Ala moiety.

Elemental Analysis for Compositional Verification

Elemental analysis, typically involving the determination of the percentages of carbon (C), hydrogen (H), and nitrogen (N), is a fundamental analytical technique used to verify the elemental composition of a pure sample of this compound. This analysis provides empirical data that can be compared to the theoretically calculated elemental composition based on the molecular formula.

Elemental analysis is performed on highly purified samples to confirm that the determined percentages of C, H, and N are within acceptable limits of the theoretical values for this compound. This serves as an important validation of the compound's purity and identity. Studies on related protected amino acid derivatives and peptide conjugates have utilized elemental analysis (CHN ratio) to confirm their composition chemsrc.comfishersci.fi. For instance, elemental analysis results were compared to calculated values for Z-Ala-TRIS to verify its composition chemsrc.com.

Table of Compounds and PubChem CIDs

| Compound Name | Abbreviation | PubChem CID |

| N-Carbobenzyloxy-L-alanine ethyl ester | This compound | Not Available in Search Results |

| N-Benzyloxycarbonyl-L-alanine | Z-Ala-OH | 736104 |

| Ethyl alaninate (B8444949) | H-Ala-OEt | 76507 |

Data Table Examples from Research Findings

Computational and Theoretical Investigations of Z Ala Oet Reactivity and Stereoselectivity

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Z-ALA-Oet Reaction Mechanisms

QM/MM simulations represent a powerful hybrid approach that combines the accuracy of quantum mechanics (QM) for describing the chemically reactive region of a system with the computational efficiency of molecular mechanics (MM) for treating the surrounding environment, such as a solvent or protein. nih.govwikipedia.org This method is particularly well-suited for studying reactions occurring in complex biological systems, like enzyme active sites, where the environment plays a significant role in modulating reactivity and stereoselectivity. nih.gov

While direct QM/MM studies specifically on this compound were not found in the literature search, studies on related amino acid esters, such as L- and D-Alanine ethyl ester (Ala-OEt), reacting with enzymes like D-aminopeptidase (DAP) and papain, provide valuable insights into the application of this method to such systems. researchgate.netnih.gov These studies utilize QM/MM to model the enzymatic reaction mechanisms, including the acylation and aminolysis steps involved in peptide bond formation or hydrolysis. researchgate.netnih.gov

In a typical QM/MM setup for studying the reaction of this compound with a nucleophile or within an enzyme, the breaking and forming bonds, along with key residues or solvent molecules directly involved in the reaction, would be treated at a high level of QM theory. The rest of the enzyme and the surrounding solvent molecules would be described by a less computationally expensive MM force field. nih.gov The interaction between the QM and MM regions, including electrostatic interactions, is crucial for accurately modeling the reaction environment. nih.gov

QM/MM simulations can be used to explore potential reaction pathways, identify intermediates, and locate transition states. By calculating the energy profiles along these pathways, researchers can determine activation barriers and understand the kinetics of the reaction. researchgate.netnih.gov For this compound, this could involve studying the mechanism of ester hydrolysis, transesterification, or peptide bond formation with an incoming amine nucleophile, potentially catalyzed by an enzyme. The QM region would likely include the ester group of this compound, the attacking nucleophile (e.g., water, alcohol, or amine), and relevant functional groups from the enzyme's active site.

Studies on Ala-OEt with DAP using QM/MM Ab Initio Molecular Dynamics (ABMD) simulations investigated the acylation and aminolysis reactions. researchgate.net The simulations revealed that the reaction occurs via concerted mechanisms. researchgate.net Energy barriers were calculated for these steps, providing quantitative data on the reaction feasibility and rate within the enzyme environment. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. From the electronic structure, various reactivity descriptors can be derived, which help predict how a molecule will behave in chemical reactions. For this compound, DFT calculations can provide information about its ground state properties, such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

Analyzing the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) can provide insights into the nucleophilic and electrophilic regions of this compound. The shape and energy of the HOMO indicate where the molecule is likely to donate electrons, while the LUMO points to regions that are prone to accept electrons. This information is vital for understanding how this compound might interact with other reactants or catalytic sites.

DFT calculations can also be used to compute the electrostatic potential surface of this compound, revealing the distribution of positive and negative charges across the molecule. This is particularly important for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attraction/repulsion, which play a significant role in enzyme-substrate binding and recognition.

Furthermore, DFT can be applied to study simplified reaction models involving this compound or its components. For instance, DFT can be used to calculate the activation energy for the uncatalyzed hydrolysis of the ethyl ester group or the formation of a peptide bond with a simple amine. These calculations, while not capturing the full complexity of a biological environment, can provide baseline reactivity information and help elucidate the intrinsic electronic factors that influence the reaction.

Studies using DFT on other systems have demonstrated its capability to determine optimized geometries of intermediates and transition states and calculate free energy profiles of reactions. By applying similar approaches to relevant fragments or simplified reactions of this compound, valuable data on its intrinsic reactivity can be obtained.

Computational Modeling of Enzyme-Substrate Interactions and Stereospecificity with this compound Analogs

Enzymes exhibit remarkable specificity and efficiency, often displaying high stereoselectivity in catalyzing reactions. Computational modeling techniques are crucial for understanding the molecular basis of these properties when this compound or its analogs are involved as substrates.

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (substrate or ligand) to a protein (enzyme) at a putative binding site. By docking this compound into the active site of an enzyme known or hypothesized to react with protected amino acid esters, researchers can identify favorable binding poses and assess the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the substrate and the enzyme residues. This can provide initial hypotheses about how the enzyme recognizes and binds this compound.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-Z-ALA-Oet complex over time. MD simulations allow researchers to explore the flexibility of both the enzyme and the substrate, sample different conformations, and refine the understanding of the binding interactions. This is particularly important for enzymatic reactions, as the protein's dynamics can significantly influence the catalytic process.

QM/MM simulations, as discussed in Section 8.1, are essential for studying the actual chemical transformation within the enzyme active site. By combining QM/MM with MD (e.g., QM/MM-MD), researchers can simulate the reaction pathway in the context of the dynamic enzyme environment, providing a more realistic picture of the catalytic mechanism and the factors governing stereoselectivity. Studies on Ala-OEt with DAP and papain have used QM/MM to investigate the stereospecificity of these enzymes towards the L and D isomers, highlighting how specific interactions with enzyme residues lead to different energy barriers for the reaction of each isomer. researchgate.netnih.gov

Computational modeling can also be used to study this compound analogs with modifications to the protecting group, amino acid side chain, or ester group. By comparing the binding interactions, energy barriers, and reaction pathways of these analogs, researchers can gain a deeper understanding of how structural changes influence enzyme recognition, reactivity, and stereoselectivity. This information can be valuable for enzyme engineering efforts aimed at altering or improving the enzyme's catalytic properties for specific substrates like this compound.

Theoretical Studies of Activation Barriers and Transition States in Peptide Bond Formation

The formation of a peptide bond is a fundamental reaction in biochemistry and organic chemistry. When this compound is involved, either as an activated amino acid or as part of a growing peptide chain, understanding the activation barriers and transition states of the peptide coupling reaction is crucial.

Theoretical studies, often employing DFT or higher-level ab initio methods, can be used to model the elementary steps involved in peptide bond formation reactions involving this compound and an amine nucleophile. These steps typically involve the attack of the amine nitrogen on the carbonyl carbon of the ester, followed by the elimination of the ethoxy group.

By locating the transition state structures for these steps, computational chemists can calculate the activation energy barrier, which is directly related to the reaction rate. A lower activation barrier corresponds to a faster reaction. Theoretical studies can investigate how different factors, such as the presence of catalysts (e.g., acids, bases, or enzymes), solvent effects, and the nature of the attacking amine, influence the activation barrier and thus the reaction kinetics.

Studies on peptide bond formation, even if not specifically with this compound, demonstrate the power of theoretical calculations in identifying key intermediates and transition states. For example, theoretical calculations on the peptide formation of N-phosphoryl amino acids suggested a penta-coordinate carboxylic-phosphoric intermediate. Similar approaches can be applied to the reaction of this compound to explore potential intermediates and transition states, such as tetrahedral intermediates formed by the nucleophilic attack on the ester carbonyl.

Furthermore, theoretical calculations can help explain the stereochemical outcome of peptide bond formation. By comparing the activation energies of transition states leading to different stereoisomers of the peptide product, researchers can determine which pathway is kinetically favored. This is particularly relevant in enzymatic peptide synthesis, where the enzyme active site is designed to stabilize the transition state leading to a specific stereoisomer. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-ALA-Oet with high yield and purity?

- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., solvent systems, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). For reproducibility, document deviations and optimization steps, and validate purity via HPLC or GC-MS. Include spectral data (NMR, IR) for structural confirmation in supplementary materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity?

- Methodological Answer : Use H/C NMR to confirm functional groups and stereochemistry, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy can identify key bonds (e.g., ester groups). For crystalline samples, X-ray diffraction provides definitive structural resolution. Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers assess the purity of this compound across different batches?

- Methodological Answer : Employ orthogonal methods:

- Chromatography : HPLC with UV detection (≥95% peak area for target compound).

- Elemental Analysis : Match calculated and observed C/H/N ratios.

- Thermogravimetric Analysis (TGA) : Detect residual solvents or impurities.

Document batch-to-batch variability in supplementary files, adhering to journal data transparency standards .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's reported biological activity across studies?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., cell lines, assay conditions). Use sensitivity analysis to assess the impact of methodological differences. Replicate key studies under standardized protocols, and apply statistical tools (e.g., Bayesian inference) to quantify uncertainty. Transparently report negative results to mitigate publication bias .

Q. How to design experiments to elucidate this compound's metabolic pathways in vivo?

- Methodological Answer : Use isotopically labeled this compound (e.g., C or H) in tracer studies. Combine LC-MS/MS for metabolite identification and pharmacokinetic modeling to map distribution. Control for interspecies variability by testing in multiple animal models. Validate findings with enzyme inhibition assays (e.g., cytochrome P450 isoforms) .

Q. What computational models predict this compound's stability under varying physiological conditions?

- Methodological Answer : Apply molecular dynamics (MD) simulations to study degradation kinetics in aqueous vs. lipid environments. Use QSPR (Quantitative Structure-Property Relationship) models to correlate structural features (e.g., ester bond reactivity) with stability data. Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

Q. How to optimize this compound's solubility for in vitro assays without compromising activity?

- Methodological Answer : Screen co-solvents (e.g., DMSO, cyclodextrins) using phase solubility diagrams. Assess thermodynamic solubility via shake-flask methods and kinetic solubility via nephelometry. Monitor biological activity post-solubilization (e.g., IC50 shifts in dose-response assays). Publish full solvent compatibility data to aid replication .

Q. What statistical approaches validate this compound's dose-response relationships in complex systems?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values. Apply ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons. For high variability, employ mixed-effects models. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .

Guidelines for Referencing and Reproducibility

- Data Transparency : Follow journal standards (e.g., Beilstein Journal) to include raw data in supplementary materials, with hyperlinks to repositories like Zenodo .

- Conflict Resolution : Address contradictory findings by pre-registering hypotheses and sharing protocols on platforms like Open Science Framework .

- Ethical Reporting : Disclose funding sources and conflicts of interest, and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.